Apigeninidin

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQDOAKHUGURPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151-98-0 | |

| Record name | Apigeninidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigeninidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigeninidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | APIGENINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apigeninidin natural sources and biosynthesis pathways

An In-depth Technical Guide to Apigeninidin: Natural Sources, Biosynthesis, and Experimental Analysis

Introduction

This compound is a member of the 3-deoxyanthocyanidins, a subclass of flavonoids characterized by the absence of a hydroxyl group at the C-3 position of the C-ring.[1][2] This structural feature confers unique chemical stability, particularly in response to pH changes, making this compound and related compounds of significant interest for applications as natural colorants in the food industry.[1][2] Beyond their pigment properties, 3-deoxyanthocyanidins are recognized as phytoalexins, playing a role in plant defense against microbial pathogens.[1] this compound, along with its counterpart luteolinidin, is notably found in high concentrations in certain varieties of sorghum (Sorghum bicolor), positioning this cereal as a primary source for its isolation and study.[3][4][5][6] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the study of this compound, tailored for researchers and professionals in the fields of natural products, biochemistry, and drug development.

Natural Sources of this compound

This compound is relatively rare in the plant kingdom compared to other flavonoids.[1] Its primary and most commercially viable sources are the grains and leaves of Sorghum bicolor (L.) Moench.[2][5][6] It is one of the major pigments responsible for the red and purple coloration in certain sorghum varieties.[3][4]

Key sources include:

-

Sorghum Grain (Sorghum bicolor) : The bran of black, red, and brown sorghum varieties contains significant amounts of this compound.[5][7] It often co-occurs with other 3-deoxyanthocyanidins like luteolinidin.[3][4][7]

-

Sorghum Leaf Sheaths (Sorghum bicolor) : The leaf sheaths of some sorghum varieties, such as Sorghum caudatum, can have exceptionally high yields of this compound, reaching up to 10% of the dried material.[8]

-

Ferns and Mosses : this compound has also been identified in various species of ferns and mosses.[1][2]

The concentration of this compound can vary significantly depending on the plant variety, genotype, and environmental conditions during growth.[7][9]

Quantitative Data on this compound Content

The following table summarizes the reported concentrations of this compound in various sorghum sources.

| Natural Source (Plant Part) | Variety/Cultivar | This compound (APG) Content | Luteolinidin (LUT) Content (for comparison) | Reference |

| Sorghum Grain | Liaoza-48 | 329.64 µg/g | 97.18 µg/g | [10] |

| Sorghum Grain | Liaonuo-11 | 270.93 µg/g | 76.84 µg/g | [10] |

| Sorghum Grain | Liaonian-3 | 162.50 µg/g | 82.05 µg/g | [10] |

| Sorghum Leaves (Mutant) | RG | 421 µg/g | 1768 µg/g | [5] |

| Sorghum Leaf Sheath | Not Specified | 29.87 mg/g (29,870 µg/g) | 0.34 mg/g (340 µg/g) | [11] |

Biosynthesis of this compound

This compound is synthesized via a branch of the general flavonoid biosynthesis pathway. This pathway starts with the amino acid L-phenylalanine. The key divergence for 3-deoxyanthocyanidin synthesis occurs at the flavanone intermediate, naringenin. Unlike the main anthocyanin pathway, which involves hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H), the pathway to this compound bypasses this step. Instead, naringenin is directly reduced by a flavanone 4-reductase (FNR).[12]

The key enzymatic steps are:

-

Phenylalanine Ammonia Lyase (PAL) : Converts L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid to p-coumaroyl-CoA.

-

Chalcone Synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI) : Isomerizes naringenin chalcone to the flavanone naringenin.

-

Flavanone 4-Reductase (FNR) : This is a key step for 3-deoxyanthocyanidins. FNR reduces naringenin to the corresponding flavan-4-ol, apiforol. In some plants, this activity is carried out by a variant of dihydroflavonol 4-reductase (DFR).[12]

-

Dehydratase (Unknown) : Apiforol is then dehydrated to form the unstable anthocyanidin, this compound.

Caption: Biosynthesis pathway of this compound from L-phenylalanine.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized method based on procedures for extracting 3-deoxyanthocyanidins from sorghum.[8][10][11]

Materials:

-

Dried and ground sorghum leaf sheaths or bran.

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Butanol

-

Distilled water

-

Rotary evaporator

-

Centrifuge

-

Chromatography column (e.g., Sephadex LH-20 or Silica gel)

Procedure:

-

Extraction: Macerate 10 g of dried, powdered plant material in 100 mL of methanol containing 1% HCl (v/v). Extract for 24 hours at 4°C in the dark with continuous agitation.

-

Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed.

-

Solvent Partitioning (Optional Cleanup): Resuspend the aqueous extract in distilled water and partition successively against equal volumes of ethyl acetate to remove less polar compounds. The this compound will remain in the aqueous phase. Further partitioning against n-butanol can be used to concentrate the anthocyanidins in the butanol phase.

-

Purification by Column Chromatography: Concentrate the crude extract or the desired fraction and load it onto a prepared chromatography column (e.g., Sephadex LH-20). Elute with a suitable solvent system (e.g., a gradient of methanol in water) to separate this compound from other compounds. Monitor fractions using thin-layer chromatography (TLC) or HPLC.

-

Final Purification: Combine the fractions containing pure this compound and concentrate them to dryness.

Caption: General workflow for the extraction and isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is the standard method for quantifying this compound.[4][10][11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (or trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 5% B

-

5-35 min: Increase to 40% B

-

35-40 min: Increase to 100% B

-

40-45 min: Hold at 100% B

-

45-50 min: Return to 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detection at the visible maximum for this compound (approximately 480 nm).

-

Quantification: Create a calibration curve using an authentic this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.[4][11]

Biological Activities and Signaling Pathways

While research on the specific signaling pathway modulation by this compound is less extensive than for its flavone analog, apigenin, emerging evidence points to significant biological activities. 3-deoxyanthocyanidins, as a class, are potent antioxidants.[1][4] Studies have shown that this compound-rich extracts from Sorghum bicolor possess anti-inflammatory and anti-proliferative properties.[11][13]

Anti-inflammatory Activity: this compound has been shown to inhibit the production of pro-inflammatory mediators. One key mechanism is the suppression of cyclooxygenase-2 (COX-2) secretion and the subsequent reduction of prostaglandin E2 (PG-E2) production in macrophages stimulated with lipopolysaccharide (LPS).[11] This suggests an interaction with the NF-κB signaling pathway, a central regulator of inflammation.

Caption: this compound's role in inhibiting the COX-2 inflammatory pathway.

Anti-proliferative Activity: Extracts rich in this compound have demonstrated cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) cells, suggesting potential for cancer research and drug development.[13] The precise molecular targets and signaling pathways involved in this anti-proliferative activity are an active area of investigation.

Conclusion

This compound stands out as a stable and bioactive natural pigment with significant potential. Its primary source, Sorghum bicolor, offers a readily available and sustainable platform for its scaled production. The elucidation of its biosynthetic pathway provides a roadmap for metabolic engineering approaches to enhance yields in both native plants and microbial systems. Standardized protocols for extraction and quantification are crucial for consistent research and development. While the full scope of its biological activities and interactions with cellular signaling pathways is still being uncovered, initial findings on its anti-inflammatory and anti-proliferative effects are promising. This guide serves as a foundational resource for scientists and researchers aiming to explore and harness the properties of this compound for applications in food science, nutrition, and pharmacology.

References

- 1. 3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Deoxyanthocyanidin - Wikipedia [en.wikipedia.org]

- 3. cerealsgrains.org [cerealsgrains.org]

- 4. Chemical Composition, Antioxidant Potential, and Nutritional Evaluation of Cultivated Sorghum Grains: A Combined Experimental, Theoretical, and Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. krex.k-state.edu [krex.k-state.edu]

- 7. Bioactive Compounds and Biological Activities of Sorghum Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China [mdpi.com]

- 11. jobelyn.com.ng [jobelyn.com.ng]

- 12. researchgate.net [researchgate.net]

- 13. This compound-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Characterization of Apigeninidin

Introduction

Apigeninidin is a naturally occurring flavonoid classified as a 3-deoxyanthocyanidin, a subclass of anthocyanidins that lacks a hydroxyl group at the C-3 position of the C-ring.[1][2][3] This structural feature contributes to its notable stability compared to other common anthocyanidins.[4] Found predominantly in certain plants like sorghum (Sorghum bicolor), where it can reach exceptionally high concentrations, this compound is responsible for vibrant reddish-orange hues.[1][5][6] Beyond its role as a pigment, this compound is of significant interest to researchers and drug development professionals for its potential antioxidant, anti-inflammatory, and antifungal properties.[2][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of this compound, tailored for a scientific audience.

Core Chemical Structure and Properties

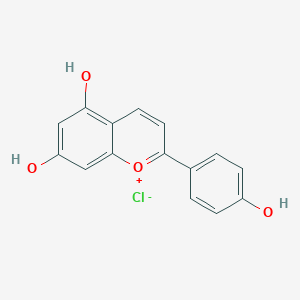

This compound is characterized by a flavylium cation core, which consists of a two-ringed benzopyrylium system.[1][6] Its structure features hydroxyl groups at positions 5 and 7 on the A-ring and position 4' on the B-ring.[6] This polyphenolic structure is fundamental to its chemical reactivity and biological activity.[5]

Caption: Chemical structure and key features of this compound.

The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-5,7-diol chloride | [6][7] |

| Synonyms | Apigenidin, Gesneridin, 3-desoxy-pelargonidin | [1][2] |

| CAS Number | 1151-98-0 | [1][5][7] |

| Chemical Formula | C₁₅H₁₁ClO₄ | [2][6][7] |

| Molecular Weight | 290.70 g/mol | [5][6][7] |

| Appearance | Reddish-orange crystalline solid | [2][5] |

| Classification | Flavonoid, 3-Deoxyanthocyanidin | [1][2][8] |

Physicochemical Properties

Solubility: this compound's solubility profile is crucial for its extraction, purification, and bioavailability. It is reported to be soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, typically at concentrations around 1 mg/mL.[2] Its solubility in aqueous solutions is variable and highly dependent on pH.[5]

Stability: A defining characteristic of 3-deoxyanthocyanidins like this compound is their enhanced stability compared to common anthocyanins.[4] However, its stability is significantly influenced by pH and the presence of additives like sulfites.[4] In the presence of sulfites, this compound undergoes significant bleaching due to the formation of a colorless sulfonate adduct at the C-4 position.[4] This bleaching effect is more pronounced at pH 3.0 and 5.0 than at a more acidic pH of 1.8.[4] Notably, the pigment can regain some or all of its color over time at lower pH values (1.8 and 3.0), suggesting the reaction is reversible and the flavylium cation is favored under these conditions.[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and quantification of this compound. The table below summarizes its key spectroscopic data.

| Spectroscopic Data | Value(s) | Reference |

| UV-Vis (λmax) | 246, 279, 328, 485 nm | [2] |

-

UV-Visible (UV-Vis) Spectroscopy: The multiple absorption maxima are characteristic of the complex conjugated system of the flavylium cation, providing a basis for quantification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous elucidation of the molecular structure, confirming the positions of hydroxyl groups and the substitution pattern of the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of this compound.[4]

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic steps leads to the formation of a key intermediate, naringenin (a flavanone). From naringenin, the pathway diverges from the synthesis of common flavones and anthocyanidins. For 3-deoxyanthocyanidins, the C4-keto group of the flavanone is reduced and the molecule is dehydrated to form the flavylium cation without prior hydroxylation at the C-3 position.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (chloride) | CAS 1151-98-0 | Cayman Chemical | Biomol.com [biomol.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of this compound and its methoxylated derivatives in the presence of sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 1151-98-0: this compound | CymitQuimica [cymitquimica.com]

- 6. Buy this compound | 1151-98-0 [smolecule.com]

- 7. This compound | C15H11ClO4 | CID 159360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. contaminantdb.ca [contaminantdb.ca]

Apigeninidin solubility in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoids known for their distinct coloration and potential health benefits, including antioxidant and anticancer properties. A critical parameter for the research and development of any bioactive compound is its solubility in various solvents, which influences its extraction, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in different organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative information and data for the broader class of 3-deoxyanthocyanidins where relevant.

Qualitative Solubility Summary

-

Methanol: Frequently used for the extraction of 3-deoxyanthocyanidins, suggesting good solubility, especially when acidified.

-

Ethanol: Another common solvent for flavonoid extraction, indicating good solubility.

-

Acetone: Used in some extraction protocols for related compounds, suggesting it can be a suitable solvent.

-

Dimethyl Sulfoxide (DMSO): Generally a good solvent for a wide range of organic compounds, and it is expected that this compound would be soluble in DMSO.

It is important to note that the stability of this compound can be pH-dependent, and this may influence its solubility and the appearance of solutions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of pure organic solvents remains largely unreported. This represents a significant data gap in the scientific literature. For context, the solubility of the related flavonoid, apigenin, has been more extensively studied and is presented in the table below. While not directly applicable to this compound, it can provide a general reference for the behavior of similar flavonoid structures in these solvents.

| Solvent | Apigenin Solubility (approx. mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 15[1] |

| Dimethylformamide (DMF) | 25[1] |

| Ethanol | 0.3[1] |

Note: This data is for apigenin, not this compound, and is provided for illustrative purposes only.

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of a flavonoid like this compound in an organic solvent. This protocol is based on the widely used shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound standard (high purity)

-

Organic solvent of interest (e.g., DMSO, ethanol, methanol, acetone), HPLC grade

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Visualization of Potential Signaling Pathways

While specific signaling pathways modulated by this compound are not as extensively studied as those for other flavonoids like apigenin, it is hypothesized that this compound may influence similar cellular signaling cascades due to structural similarities. The following diagram illustrates a generalized signaling pathway that is often modulated by flavonoids and may be relevant to the biological activity of this compound.

Caption: Potential signaling pathway modulated by this compound, leading to inhibition of cell growth and induction of apoptosis.

Conclusion

This technical guide summarizes the current understanding of this compound solubility in organic solvents. A significant gap exists in the literature regarding quantitative solubility data for this compound. The provided qualitative information and generalized experimental protocol offer a starting point for researchers. Furthermore, the illustrative signaling pathway provides a hypothetical framework for the potential molecular mechanisms of this compound's biological activity, which warrants further investigation. Future research should focus on systematically determining the quantitative solubility of this compound in a range of pharmaceutically and industrially relevant solvents to facilitate its development as a therapeutic agent or functional ingredient.

References

Bioavailability and Metabolic Fate of Apigeninidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoids found in certain plants, notably sorghum. Despite interest in its potential biological activities, there is a significant gap in the scientific literature regarding its bioavailability and metabolic fate in humans and animal models. Currently, no comprehensive studies have been published detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. Similarly, its specific interactions with and modulation of signaling pathways remain unelucidated.

This technical guide addresses this knowledge gap by first summarizing the limited available information on this compound and the broader class of 3-deoxyanthocyanidins. Due to the lack of direct data for this compound, this guide will then provide a detailed overview of the extensively studied bioavailability and metabolic fate of apigenin , a structurally related flavone. This information on apigenin is intended to serve as a comprehensive reference point and a potential predictive model for future research into the pharmacokinetics and pharmacodynamics of this compound. All data, protocols, and pathways presented in the detailed sections below pertain to apigenin unless explicitly stated otherwise.

This compound and 3-Deoxyanthocyanidins: Current Knowledge

This compound is a member of the 3-deoxyanthocyanidin class of flavonoids, which are distinguished by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature is believed to confer greater stability to 3-deoxyanthocyanidins compared to other anthocyanins. The primary dietary source of this compound is sorghum (Sorghum bicolor), where it contributes to the pigmentation of the grain.

While specific ADME data for this compound is unavailable, research on 3-deoxyanthocyanidins as a class suggests they may have different bioavailability profiles compared to more common anthocyanins due to their enhanced stability. Luteolinidin, another 3-deoxyanthocyanidin, has been identified, but its metabolic fate is also not well-characterized. Further research is critically needed to understand how this compound is absorbed, distributed, metabolized, and excreted.

Bioavailability and Metabolic Fate of Apigenin (A Comparative Model)

The following sections provide a detailed analysis of the ADME properties of apigenin. It is crucial to reiterate that this information may not be directly applicable to this compound and should be used as a foundational model for hypothesis generation and experimental design in future this compound research.

Absorption

Apigenin is primarily ingested in its glycosidic forms, such as apigenin-7-O-glucoside. The absorption of these glycosides and the aglycone (apigenin itself) occurs in the small and large intestines. The bioavailability of apigenin is generally low and can be influenced by the food matrix.

Distribution

Following absorption, apigenin and its metabolites are distributed throughout the body.

Metabolism

Apigenin undergoes extensive phase I and phase II metabolism, primarily in the intestines and liver.

Phase I Metabolism: The primary phase I reaction is hydroxylation, converting apigenin to luteolin, a reaction mediated by cytochrome P450 enzymes.

Phase II Metabolism: Apigenin and its phase I metabolites are conjugated with glucuronic acid (glucuronidation) and sulfate groups (sulfation) to increase their water solubility and facilitate excretion.

Gut Microbiota Metabolism: The gut microbiota plays a crucial role in the metabolism of apigenin and its glycosides. Unabsorbed apigenin glycosides are hydrolyzed to apigenin by bacterial β-glucosidases in the colon. The gut microbiota can further degrade apigenin into smaller phenolic compounds.

Excretion

Apigenin and its metabolites are primarily excreted in the urine and feces.

Quantitative Data for Apigenin Bioavailability and Metabolism

The following tables summarize quantitative data from various studies on the bioavailability and metabolism of apigenin.

Table 1: Pharmacokinetic Parameters of Apigenin in Humans and Rats

| Species | Dosage and Form | Cmax | Tmax (h) | AUC | Bioavailability (%) | Reference |

| Human | Parsley (apiin-rich) | 127 ± 81 nmol/L | 7.2 ± 1.3 | - | 0.22 ± 0.16 (urinary excretion) | [1] |

| Human | Parsley drink | - | 4 | - | 11.2 (urinary excretion of metabolites) | [2] |

| Human | Chamomile tea | - | 2 | - | 34 (urinary excretion of metabolites) | [2] |

| Rat | 60 mg/kg Apigenin | 1.33 ± 0.24 µg/mL | - | 11.76 ± 1.52 µg·h/mL | - | [3] |

| Rat | Apigenin-7-O-glucuronide | - | - | - | 0.708 (oral bioavailability of apigenin) | [4][5] |

Table 2: In Vitro Metabolism of Apigenin in Rat Liver Microsomes

| Metabolite | Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Luteolin | Cytochrome P450s | 22.5 ± 1.5 | 5.605 ± 0.090 | [6] |

Experimental Protocols for Apigenin Analysis

This section details common experimental methodologies used to study the bioavailability and metabolism of apigenin.

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Administration: Apigenin or its glycosides are administered orally (gavage) or intravenously.

-

Sample Collection: Blood samples are collected at various time points via the tail vein or cardiac puncture. Urine and feces are also collected over a specified period.

-

Sample Preparation: Plasma is separated from blood by centrifugation. For analysis, plasma proteins are precipitated using a solvent like acetonitrile or methanol.

-

Analytical Method: Quantification of apigenin and its metabolites in plasma, urine, and feces is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or UV detection.[7][8][9]

In Vitro Metabolism Studies

-

System: Rat liver microsomes or S9 fractions are used to study phase I and phase II metabolism. Caco-2 cell monolayers are used to model intestinal absorption and metabolism.

-

Incubation: Apigenin is incubated with the in vitro system in the presence of necessary cofactors (e.g., NADPH for P450-mediated reactions, UDPGA for glucuronidation).

-

Analysis: The formation of metabolites is monitored over time using LC-MS/MS.

Gut Microbiota Metabolism Studies

-

Method: Fecal samples from humans or animals are incubated anaerobically with apigenin or its glycosides.

-

Analysis: The degradation of the parent compound and the formation of metabolites are analyzed by LC-MS/MS.[10][11][12][13]

Signaling Pathways Modulated by Apigenin

Apigenin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams illustrate these interactions.

Caption: Metabolic pathway of apigenin.

Caption: Apigenin's modulation of the PI3K/Akt signaling pathway.

Caption: Apigenin's inhibitory effect on the MAPK signaling pathway.

Conclusion and Future Directions

While this compound holds promise as a bioactive compound, a significant knowledge gap exists regarding its bioavailability and metabolic fate. This technical guide highlights the urgent need for dedicated research in this area. The provided in-depth analysis of apigenin serves as a valuable comparative framework for designing and interpreting future studies on this compound.

Future research should focus on:

-

In vivo pharmacokinetic studies of pure this compound in animal models to determine its ADME profile.

-

In vitro metabolism studies using liver and intestinal preparations to identify key metabolites and metabolic pathways.

-

Investigation of the role of gut microbiota in this compound metabolism.

-

Studies to elucidate the specific signaling pathways modulated by this compound and its metabolites.

A thorough understanding of the bioavailability and metabolic fate of this compound is essential for translating its potential health benefits into tangible therapeutic applications.

References

- 1. Bioavailability of apigenin from apiin-rich parsley in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of apigenin by rat liver phase I and phase ii enzymes and by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of apigenin and its metabolism in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apigenin Impacts the Growth of the Gut Microbiota and Alters the Gene Expression of Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Apigenin Impacts the Growth of the Gut Microbiota and Alters the Gene Expression of Enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Vitro Mechanisms of Action of Apigeninidin: A Focused Technical Report

Prepared for: Researchers, scientists, and drug development professionals.

Preamble: This technical report addresses the in-vitro mechanism of action of apigeninidin. It is important to note that publicly accessible, peer-reviewed in-vitro research on this compound is considerably limited, especially when compared to its more extensively studied flavonoid analog, apigenin. Consequently, this document summarizes the available data, drawing primarily from a key study that has investigated its anti-inflammatory properties. A comprehensive guide with extensive comparative data tables and multiple signaling pathway diagrams is not feasible at this time due to the scarcity of distinct, in-depth studies.

Anti-Inflammatory Activity

The primary characterized in-vitro mechanism of action for this compound is its anti-inflammatory effect, specifically through the targeted inhibition of cyclo-oxygenase (COX) enzymes.

1.1 Inhibition of Cyclo-oxygenase (COX) Enzymes and Prostaglandin E2 Production

A significant study on this compound isolated from Sorghum bicolor leaves demonstrated its potent anti-inflammatory properties by evaluating its effect on COX-1 and COX-2 enzymes and subsequent prostaglandin E2 (PG-E2) production. The study utilized peripheral blood mononuclear cells and RAW 264.7 macrophage cells.[1]

The key findings indicate that a semi-purified fraction (P8), containing this compound adducts, exhibited a dose-dependent reduction in the COX-2 IC50 :COX-1 IC50 ratio and in PG-E2 production. This effect was found to be more effective than that of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

1.2 Effect on Macrophage Proliferation

The same study also observed that the this compound-containing fraction (P8) led to a dose-dependent reduction in the proliferation of RAW 264.7 macrophage cells, further contributing to its anti-inflammatory profile.[1]

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory activity of an this compound-containing fraction from Sorghum bicolor.

| Bioactive Fraction | Assay | Key Finding | Reference |

| P8 (from JE5, contains this compound adducts) | COX-2:COX-1 Selectivity | Dose-dependent reduction in COX-2 IC50 :COX-1 IC50 ratio | [1] |

| P8 (from JE5, contains this compound adducts) | Prostaglandin E2 Production | Dose-dependent reduction in PG-E2 production (more effective than ibuprofen) | [1] |

| P8 (from JE5, contains this compound adducts) | Cell Proliferation | Dose-dependent reduction in RAW 264.7 macrophage cell proliferation | [1] |

Experimental Protocols

The methodologies outlined below are based on the key study investigating the anti-inflammatory effects of this compound.[1]

3.1 Cyclo-oxygenase (COX)-2:COX-1 Selectivity Assay

-

Cell Line: Isolated peripheral blood mononuclear cells.

-

Treatment: Cells were plated in a culture medium and treated with various concentrations (5-200 µg/mL) of the this compound-containing fraction for 1 hour.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL was added to induce inflammation, and the cells were incubated for 24 hours. A parallel set of plates without LPS was also maintained.

-

Controls: Ibuprofen (50 µmol/L) and CAY10404 (1 µmol/L; 10 µmol/L) were used as control compounds.

-

Analysis: The ratio of 50% inhibition of COX-2 activity to that of COX-1 (COX-2 IC50 :COX-1 IC50) was determined to assess selectivity.

3.2 Prostaglandin E2 (PG-E2) Production Assay

-

Cell Line: RAW 264.7 macrophage cells.

-

Treatment: Supernatants from the this compound-containing fractions were added to the macrophage cell cultures.

-

Analysis: The concentration of PG-E2 in the cell culture supernatant was measured to determine the effect of the treatment on prostaglandin synthesis.

3.3 Cell Proliferation Assay

-

Cell Line: RAW 264.7 macrophage cells.

-

Treatment: The cells were treated with the this compound-containing fraction.

-

Analysis: The proliferation of the macrophage cells was measured to assess the antiproliferative effects of the treatment.

Visualization of Signaling Pathway

The following diagram illustrates the identified anti-inflammatory mechanism of action for this compound.

Conclusion

The current in-vitro data on this compound points towards a significant anti-inflammatory mechanism of action, primarily through the selective inhibition of COX-2 and the subsequent reduction of prostaglandin E2 production. Additionally, it demonstrates antiproliferative effects on macrophages. However, the scope of research on this particular compound is narrow, and further studies are required to elucidate other potential mechanisms, such as its effects on other signaling pathways, apoptosis, and cell cycle regulation, which are well-documented for other flavonoids. The scientific community is encouraged to pursue further investigations to fully understand the therapeutic potential of this compound.

References

Spectroscopic Profile of Apigeninidin: A Technical Guide to its UV-Vis and NMR Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin (5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium) is a 3-deoxyanthocyanidin, a class of flavonoids known for their vibrant orange to red hues and significant biological activities. As a potential therapeutic agent and a key chromophore in various natural products, a thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and application in drug development and other scientific research. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, complete with detailed experimental protocols and data presented in a clear, comparative format.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule and is particularly useful for highly conjugated systems like flavonoids. The absorption spectrum of this compound is sensitive to the solvent environment and pH, reflecting the different ionic and neutral species present in solution.

UV-Vis Absorption Data

The UV-Vis spectrum of this compound typically exhibits two major absorption bands. Band I, in the visible region, is attributed to the electronic transitions in the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, in the UV region, arises from the benzoyl system (A-ring).

| Solvent/Condition | λmax Band I (nm) | λmax Band II (nm) | Reference |

| Acidified Methanol | 483 | ~275 | [1] |

| pH 1.0 | 466 | Not Reported | [2] |

| Ethanol | Not Reported | 329 | [3] |

| Methanol | Not Reported | 267 | [4] |

| DMSO | Not Reported | 272 | [5] |

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents and Conditions.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis spectrum of this compound.

1. Materials:

- This compound standard

- Spectrophotometric grade solvents (e.g., methanol, ethanol, DMSO)

- Hydrochloric acid (HCl) for acidified methanol

- Quartz cuvettes (1 cm path length)

- UV-Vis spectrophotometer

2. Sample Preparation:

- Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent. For acidified methanol, a common preparation is 0.1% HCl in methanol (v/v).

- From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

3. Instrumentation and Measurement:

- Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

- Set the wavelength range for scanning (e.g., 200-700 nm).

- Use the chosen solvent as a blank to zero the instrument.

- Rinse the quartz cuvette with the sample solution, then fill it.

- Place the cuvette in the sample holder and record the absorption spectrum.

- Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR spectra of this compound confirm its core flavonoid structure.

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data is based on a comprehensive analysis using two-dimensional NMR techniques.[6]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 169.5 |

| 3 | 8.35 (d, J=8.8 Hz) | 125.7 |

| 4 | 8.61 (d, J=8.8 Hz) | 154.2 |

| 5 | - | 162.7 |

| 6 | 7.08 (d, J=2.0 Hz) | 104.1 |

| 7 | - | 165.8 |

| 8 | 7.30 (d, J=2.0 Hz) | 100.5 |

| 9 | - | 158.4 |

| 10 | - | 112.3 |

| 1' | - | 122.1 |

| 2' | 8.28 (d, J=8.8 Hz) | 132.8 |

| 3' | 7.20 (d, J=8.8 Hz) | 117.9 |

| 4' | - | 163.6 |

| 5' | 7.20 (d, J=8.8 Hz) | 117.9 |

| 6' | 8.28 (d, J=8.8 Hz) | 132.8 |

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.[6] (Solvent not specified in the abstract, but typically deuterated methanol with a trace of acid is used for anthocyanidins).

Experimental Protocol for NMR Spectroscopy

This protocol provides a general methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Materials:

- This compound sample (typically 5-10 mg)

- Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). For anthocyanidins, a small amount of deuterated acid (e.g., TFA-d or DCl) is often added to stabilize the flavylium cation.

- NMR tubes (5 mm diameter)

- NMR spectrometer

2. Sample Preparation:

- Dissolve the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

- If necessary, add a drop of deuterated acid to ensure the compound is in its flavylium cation form.

- Gently agitate the tube to ensure complete dissolution.

3. Instrumentation and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.

- Tune and shim the probe to optimize the magnetic field homogeneity.

- Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- Acquire a standard ¹³C NMR spectrum using proton decoupling. This often requires a larger number of scans due to the low natural abundance of ¹³C.

- For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data and protocols presented in this guide serve as a comprehensive resource for the identification and characterization of this compound. The distinct UV-Vis absorption maxima and the detailed ¹H and ¹³C NMR chemical shift assignments provide a unique spectroscopic fingerprint for this important 3-deoxyanthocyanidin. Adherence to the outlined experimental procedures will enable researchers, scientists, and drug development professionals to reliably obtain and interpret high-quality spectroscopic data, facilitating further investigation into the promising biological activities and applications of this compound.

References

- 1. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Apigeninidin: A Technical Guide to its Antioxidant Capacity via ORAC and DPPH Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a plant-derived 3-deoxyanthocyanidin, a class of flavonoids recognized for their significant antioxidant properties. Found in sources such as Sorghum bicolor, this compound is of growing interest for its potential therapeutic applications, which are closely linked to its ability to neutralize reactive oxygen species (ROS). This technical guide provides an in-depth overview of the antioxidant capacity of this compound, focusing on two widely accepted analytical methods: the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document details the experimental protocols for these assays, presents available quantitative data, and explores the potential molecular signaling pathways influenced by this compound's antioxidant activity.

Antioxidant Capacity of this compound: Quantitative Analysis

Direct quantitative antioxidant data for isolated, pure this compound is limited in publicly available scientific literature. However, studies on extracts rich in 3-deoxyanthocyanidins, with this compound as a major component, provide valuable insights into its antioxidant potential. The following tables summarize representative data from such studies. It is important to note that these values reflect the activity of a complex mixture and not solely that of this compound. For comparison, data for the structurally related flavone, apigenin, is also included where available.

Table 1: Oxygen Radical Absorbance Capacity (ORAC) of this compound-Rich Extracts and Apigenin

| Sample | ORAC Value (µmol TE/g) | Source |

| This compound-Rich Sorghum Extract | Data not available in a standardized format for pure this compound | |

| Apigenin | 2.70 ± 0.12 (ORAC Units) | [1] |

| Apigenin | Slightly higher than its potassium salt derivative | [2] |

Note: TE = Trolox Equivalents. ORAC values can vary based on the specific assay conditions and the purity of the sample.

Table 2: DPPH Radical Scavenging Activity of this compound-Rich Extracts and Apigenin

| Sample | IC50 Value | Source |

| This compound-Rich Sorghum Extract | Higher free-radical scavenging activity noted in extracts with higher this compound content | [3][4] |

| Apigenin | 8.5 µM | [5] |

| Apigenin | IC50 values vary depending on the study, often in the micromolar range | [6] |

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator. The assay is based on a hydrogen atom transfer (HAT) mechanism.

Materials:

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Fluorescein (4 µM) in 75 mM phosphate buffer (pH 7.4). Store protected from light at 4°C. Immediately before use, dilute the stock solution 1:500 with the phosphate buffer to create the working solution.[7]

-

Prepare a 75 mM AAPH solution in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.[7]

-

Prepare a stock solution of Trolox (1 mM) in 75 mM phosphate buffer (pH 7.4). From this stock, prepare a series of standard dilutions (e.g., 10, 25, 50, 100, 200 µM).

-

Prepare this compound samples at various concentrations in the phosphate buffer.

-

-

Assay Protocol:

-

Pipette 150 µL of the fluorescein working solution into each well of the 96-well black microplate.[7]

-

Add 25 µL of either the Trolox standard, this compound sample, or phosphate buffer (as a blank) to the appropriate wells.[8]

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.[7][8]

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity every 1-2 minutes for at least 60-90 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 528 nm.[7][8]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the this compound samples by comparing their net AUC to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).[8]

-

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.[10]

-

Prepare a stock solution of the positive control (ascorbic acid or Trolox) in the same solvent. Create a series of standard dilutions.

-

Prepare this compound samples at various concentrations in the same solvent.

-

-

Assay Protocol:

-

In a test tube or microplate well, mix a specific volume of the this compound sample or standard with the DPPH solution (e.g., 0.5 mL of sample and 3 mL of DPPH solution).[10]

-

Prepare a blank by mixing the solvent with the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.[10]

-

Measure the absorbance of the solutions at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

Plot the percentage of scavenging activity against the concentration of the this compound samples and the standard.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.

-

Mandatory Visualizations

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Antioxidant Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are emerging, the mechanisms of the structurally similar flavone, apigenin, have been more extensively studied. It is plausible that this compound shares similar mechanisms of action. Apigenin is known to exert its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

Key Signaling Pathways Potentially Modulated by this compound:

-

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phytochemicals like apigenin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription. Apigenin has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][12][13]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammatory responses and the production of ROS. Apigenin has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[7][9][10][14][15] By inhibiting NF-κB, this compound could potentially reduce the expression of pro-inflammatory genes and enzymes that contribute to oxidative stress.

Caption: Potential antioxidant signaling pathways modulated by this compound.

Conclusion

This compound demonstrates significant antioxidant potential, as evidenced by studies on 3-deoxyanthocyanidin-rich extracts using ORAC and DPPH assays. While further research on pure this compound is warranted to establish definitive quantitative values, the available data strongly support its capacity as a potent free radical scavenger. The detailed protocols provided herein offer a standardized approach for researchers to further investigate the antioxidant properties of this compound and related compounds. Furthermore, its likely modulation of key antioxidant signaling pathways, such as Nrf2-ARE and NF-κB, suggests a multi-faceted mechanism of action that extends beyond direct chemical quenching of ROS. This positions this compound as a promising candidate for further investigation in the development of novel therapeutics for oxidative stress-related pathologies.

References

- 1. Anti-degenerative effect of Apigenin, Luteolin and Quercetin on human keratinocyte and chondrocyte cultures: SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ejmoams.com [ejmoams.com]

- 6. researchgate.net [researchgate.net]

- 7. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Apigenin Reactivates Nrf2 Anti-oxidative Stress Signaling in Mouse Skin Epidermal JB6 P + Cells Through Epigenetics Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Apigeninidin from Sorghum bicolor: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a yellow anthocyanidin belonging to the 3-deoxyanthocyanidin class of flavonoids.[1] Unlike common anthocyanins, 3-deoxyanthocyanidins lack a hydroxyl group at the C3 position, a structural feature that contributes to their enhanced stability across a wider pH range.[1][2] While found in ferns and mosses, Sorghum bicolor (sorghum) stands out as a particularly rich and viable source of this compound, primarily located in the leaf sheaths and bran of pigmented varieties.[2][3][4] The unique chemical properties and promising biological activities of this compound, including its potential as a natural colorant and a modulator of cellular signaling pathways, have garnered significant interest within the scientific and drug development communities.[5][6] This technical guide provides an in-depth overview of the discovery and isolation of this compound from sorghum, complete with detailed experimental protocols, quantitative data, and an exploration of its known signaling pathways.

Discovery and Occurrence in Sorghum

The presence of 3-deoxyanthocyanidins, including this compound and the related luteolinidin, in sorghum has been a subject of scientific investigation for decades.[7] Early studies focused on the characterization of pigments responsible for the coloration of sorghum grains and glumes.[7] It was discovered that pigmented sorghum varieties, particularly those with red, black, or brown pericarps, contain significant quantities of these unique flavonoids.[2] Notably, the leaf sheaths of certain sorghum varieties, such as Sorghum caudatum, have been identified as exceptionally rich sources, with this compound being the major pigment.[3][6][8] Research has shown that the concentration of this compound in sorghum leaf sheaths can be substantially higher than in the grain, making it a preferred material for extraction.[3][8]

Isolation and Purification of this compound from Sorghum

The extraction and purification of this compound from sorghum involves several key steps, from the initial solvent extraction to chromatographic separation. The choice of solvent, temperature, and duration of each step significantly impacts the yield and purity of the final product.

Experimental Protocols

1. Extraction of this compound from Sorghum Leaf Sheaths:

This protocol is a synthesis of methodologies described in the literature.[6][9][10]

-

Materials and Reagents:

-

Dried and powdered sorghum leaf sheaths

-

50% (v/v) aqueous ethanol

-

Methanol

-

Ethyl acetate

-

n-Butanol

-

Distilled water

-

Rotary evaporator

-

Centrifuge

-

Filter paper

-

-

Procedure:

-

Combine the dried, powdered sorghum leaf sheaths with 50% (v/v) aqueous ethanol in a flask.

-

Agitate the mixture thoroughly for 24 hours at room temperature.

-

Filter the extract through cotton wool to remove solid plant material.

-

Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in 80% (v/v) aqueous methanol.

-

Perform a liquid-liquid partition by successively adding equal volumes of ethyl acetate and then n-butanol. Separate the layers after each addition.

-

The this compound-rich fraction will be in the ethyl acetate layer. Concentrate this fraction in vacuo to yield a semi-purified extract.

-

2. Purification by Column Chromatography:

Further purification can be achieved using column chromatography.

-

Materials and Reagents:

-

Semi-purified this compound extract

-

Silica gel (for column chromatography)

-

Solvent system: A gradient of methanol in dichloromethane is commonly effective.

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

-

UV lamp

-

-

Procedure:

-

Prepare a silica gel column packed in the initial, low-polarity solvent.

-

Dissolve the semi-purified extract in a minimal amount of the initial solvent and load it onto the column.

-

Elute the column with a gradient of increasing methanol concentration in dichloromethane.

-

Collect fractions and monitor the separation using TLC with a suitable solvent system (e.g., ethyl acetate:formic acid:2N HCl, 85:9:6) and visualization under a UV lamp.[8]

-

Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

-

Data Presentation: Quantitative Yield of this compound

The yield of this compound from sorghum can vary significantly depending on the plant part, variety, and extraction method used. The following tables summarize quantitative data from various studies.

| Plant Part | Sorghum Variety/Type | This compound Content | Reference |

| Leaf Sheath | Dye Sorghum | 14.7 - 45.8 mg/g | [3] |

| Leaf Sheath | Sorghum caudatum | ~10% of dried material | [6][8] |

| Leaf Sheath | Ethanolic Extract | 29.87 ± 9.85 mg/g | [9] |

| Grain | Liaoza-48 | 329.64 µg/g | [11] |

| Grain | Various Serbian Cultivars | Major metabolite in some varieties | [12] |

| Extraction Method | This compound Yield (from leaf sheaths) | Reference |

| Cool Alkaline Extraction | 152.0 ± 21.7a µg/mL | [13] |

| Hot Alkaline Extraction | 131.0 ± 7.5a µg/mL | [13] |

| Hot Aqueous Extraction | 46.6 ± 0.9b µg/mL | [13] |

Note: Different units and experimental conditions across studies should be considered when comparing these values.

Signaling Pathways Modulated by this compound and Related Flavonoids

While research on the specific molecular targets of this compound is ongoing, studies on the closely related flavonoid, apigenin, provide significant insights into the potential signaling pathways modulated by this class of compounds. Furthermore, emerging research is beginning to elucidate the direct effects of this compound on inflammatory pathways.

Anti-inflammatory Signaling

This compound has been shown to target inflammation through the blockade of cyclo-oxygenase-2 (COX-2) and prostaglandin E2 (PGE-2).[6][14] This suggests a direct role in mitigating inflammatory responses. The anti-inflammatory effects of this compound-rich sorghum extracts are also associated with a reduction in pro-inflammatory cytokines such as IL-1β and a decrease in the activity of caspase-9 and -3, key mediators of apoptosis.[6]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is a crucial regulator of cell proliferation, differentiation, and survival. Apigenin has been demonstrated to modulate this pathway by inhibiting the phosphorylation of ERK, which can lead to the suppression of cancer cell growth.[15]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn inhibits the downstream activation of Akt and mTOR.[5][16] This inhibition can lead to the induction of apoptosis and autophagy in cancer cells.[5]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to the development of various cancers. Apigenin can suppress this pathway by preventing the nuclear translocation of β-catenin and promoting its degradation, thereby inhibiting the expression of Wnt target genes that drive cell proliferation.[1][3][15]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

This compound Anti-inflammatory Signaling Pathway

Caption: this compound's modulation of key inflammatory mediators.

Apigenin's Putative Signaling Pathways

Caption: Overview of signaling pathways modulated by Apigenin.

Conclusion and Future Directions

This compound from sorghum represents a promising natural compound with significant potential in various applications, from a stable food colorant to a therapeutic agent. Its discovery and isolation from sorghum, particularly the leaf sheaths, provide a scalable source for further research and development. The elucidation of its modulatory effects on key signaling pathways, such as those involved in inflammation, opens new avenues for its application in the prevention and treatment of a range of diseases.

Future research should focus on several key areas. A more comprehensive understanding of the specific molecular targets of this compound is crucial for a complete mechanistic understanding of its biological activities. Further optimization of extraction and purification protocols will be essential for the cost-effective production of high-purity this compound. Finally, well-designed preclinical and clinical studies are necessary to fully evaluate the therapeutic potential and safety of this compound for human health applications. The continued exploration of this unique flavonoid from sorghum holds great promise for the development of novel, natural-based products for the pharmaceutical and nutraceutical industries.

References

- 1. Apigenin suppresses colorectal cancer cell proliferation, migration and invasion via inhibition of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cerealsgrains.org [cerealsgrains.org]

- 8. researchgate.net [researchgate.net]

- 9. jobelyn.com.ng [jobelyn.com.ng]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Chemical Composition, Antioxidant Potential, and Nutritional Evaluation of Cultivated Sorghum Grains: A Combined Experimental, Theoretical, and Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Apigenin and this compound isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Apigeninidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a naturally occurring anthocyanidin, a subclass of flavonoids, found in various plants, notably Sorghum bicolor. As with other flavonoids, there is growing interest in the potential therapeutic properties of this compound, including its anticancer effects. This technical guide provides a summary of the preliminary cytotoxicity data available for this compound, detailed protocols for common cytotoxicity assays, and an overview of the key signaling pathways that are often implicated in the cytotoxic effects of related flavonoids like apigenin. Due to the limited specific data on this compound, information on the well-studied flavonoid apigenin is included to provide a broader context and methodological framework for future research.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and, for comparative purposes, a selection of data for the related compound apigenin.

Table 1: Cytotoxicity of this compound

| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value |

| This compound-rich Sorghum bicolor extract (SBE-06) | A549 (Lung Adenocarcinoma) | Not Specified | Not Specified | 6.5 µg/mL[1] |

| This compound chloride | Human Foreskin Fibroblasts | Not Specified | Not Specified | Minimal cytotoxic effects noted[2] |

Table 2: Selected Cytotoxicity Data for Apigenin

| Cell Line | Assay | Incubation Time (h) | IC50 Value (µM) |

| HL60 (Leukemia) | MTT | 24 | 30[3] |

| HeLa (Cervical Cancer) | MTT | 72 | 10[4] |

| SiHa (Cervical Cancer) | MTT | 72 | 68[4] |

| CaSki (Cervical Cancer) | MTT | 72 | 76[4] |

| C33A (Cervical Cancer) | MTT | 72 | 40[4] |

| HT29 (Colorectal Cancer) | MTT | 48 | Significant cell death at 12.5 and 25 µM[5] |

| MCF-7 (Breast Cancer) | Not Specified | 24 | 2.3[6] |

| MDA-MB-231 (Breast Cancer) | Not Specified | 24 | 4.1[6] |

| NCI-H929 (Multiple Myeloma) | Resazurin Reduction | Not Specified | 10.73[7] |

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are based on established methods and can be adapted for the screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9]

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL per well and incubate overnight to allow for cell attachment.[4]

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][5]

-

After the incubation period, carefully aspirate the culture medium.[10]

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, or until purple formazan crystals are visible.[4][10]

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.[10]

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[9][10]

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

Protocol for Suspension Cells:

-

Seed cells in a 96-well plate at the desired density.

-

Treat cells with the test compound and incubate for the desired duration.

-

Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[10]

-

Carefully aspirate the supernatant.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and gently resuspend the cell pellet.[10]

-

Incubate for 2-4 hours at 37°C.[10]

-

Centrifuge the plate to pellet the formazan crystals.[10]

-

Aspirate the supernatant and add 100-150 µL of solubilization solvent.[10]

-

Measure the absorbance as described for adherent cells.

Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

-

After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.[12]

-

Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[12][13]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and substrate mix.[11][14]

-

Add the reaction mixture to each well containing the supernatant.[12]

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]

-

Add a stop solution provided with the kit to each well.[13][14]

-